molecular formula C8H16N2O2 B12005036 2-methyl-N'-(2-methylpropanoyl)propanehydrazide CAS No. 1530-53-6

2-methyl-N'-(2-methylpropanoyl)propanehydrazide

Cat. No.: B12005036
CAS No.: 1530-53-6
M. Wt: 172.22 g/mol
InChI Key: NGVWLNUFXCLALB-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    2-methyl-N’-(2-methylpropanoyl)propanehydrazide: CH3C(NH2)NHC(CH3)(CH2CH3)NH2\text{CH}_3-\text{C}(\text{NH}_2)-\text{NH}-\text{C}(\text{CH}_3)(\text{CH}_2-\text{CH}_3)-\text{NH}_2CH3​−C(NH2​)−NH−C(CH3​)(CH2​−CH3​)−NH2​

    .
  • It belongs to the class of hydrazides, which are compounds containing the hydrazine functional group (–NH–NH–).
  • The compound is synthesized through specific methods, which I’ll discuss in the next section.
  • Preparation Methods

      Synthetic Routes:
      • One common synthetic route involves the reaction of 2-methylpropanoyl chloride (also known as isobutyryl chloride) with hydrazine hydrate.
      • The reaction proceeds as follows:

        CH3C(O)Cl+N2H4CH3C(NH2)NHC(CH3)(CH2CH3)NH2+HCl\text{CH}_3-\text{C}(\text{O})\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3-\text{C}(\text{NH}_2)-\text{NH}-\text{C}(\text{CH}_3)(\text{CH}_2-\text{CH}_3)-\text{NH}_2 + \text{HCl} CH3​−C(O)Cl+N2​H4​→CH3​−C(NH2​)−NH−C(CH3​)(CH2​−CH3​)−NH2​+HCl

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: Possible applications in drug discovery.

      Industry: May find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug-related research, it may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Uniqueness: Its specific structure sets it apart from other hydrazides.

      Similar Compounds: Other hydrazides, such as acetylhydrazine and benzoylhydrazine.

    Remember that this information is based on available knowledge up to my last update in 2021.

    Biological Activity

    2-methyl-N'-(2-methylpropanoyl)propanehydrazide, with the CAS number 1530-53-6, is a hydrazide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields.

    • Molecular Formula : C8_8H16_{16}N2_2O2_2
    • Molecular Weight : 172.228 g/mol
    • Structure : The compound consists of a hydrazide functional group attached to a branched propanoyl moiety, which may influence its biological interactions.

    Biological Activity

    The biological activity of this compound has been investigated in various studies, revealing several significant effects:

    Antimicrobial Activity

    Research indicates that hydrazide derivatives exhibit notable antimicrobial properties. For example:

    • A study demonstrated that similar hydrazides possess inhibitory effects against various bacterial strains, suggesting that this compound may also exhibit such properties due to its structural similarities .

    Anticancer Potential

    Hydrazide compounds have been explored for their anticancer activities:

    Anti-inflammatory Effects

    Hydrazides are also noted for their anti-inflammatory properties:

    • Compounds with similar structures have been reported to reduce inflammation markers in animal models. This suggests a possible therapeutic role for this compound in inflammatory conditions .

    Case Studies

    • Antimicrobial Testing :
      • In a comparative study of hydrazides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, with potential applications in developing new antimicrobial agents.
    • Cancer Cell Line Studies :
      • A laboratory investigation into the cytotoxic effects of hydrazides on human cancer cell lines revealed that compounds similar to this compound could significantly reduce cell viability, warranting further exploration into its mechanisms of action.
    • Inflammation Models :
      • Animal models treated with hydrazides showed decreased levels of pro-inflammatory cytokines. This points to the therapeutic potential of this compound in managing inflammatory diseases.

    Properties

    CAS No.

    1530-53-6

    Molecular Formula

    C8H16N2O2

    Molecular Weight

    172.22 g/mol

    IUPAC Name

    2-methyl-N'-(2-methylpropanoyl)propanehydrazide

    InChI

    InChI=1S/C8H16N2O2/c1-5(2)7(11)9-10-8(12)6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)

    InChI Key

    NGVWLNUFXCLALB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(=O)NNC(=O)C(C)C

    Origin of Product

    United States

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